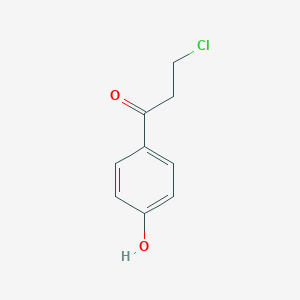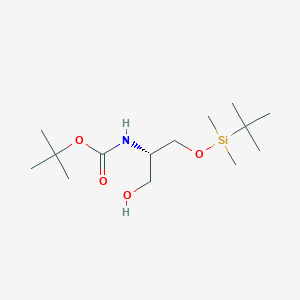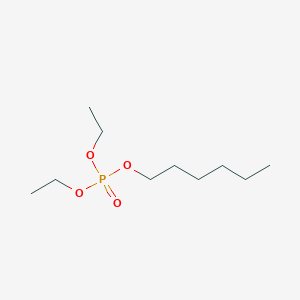
Sulfamide, 1H-benzimidazol-2-yl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamide, 1H-benzimidazol-2-yl-(9CI) is a chemical compound with the molecular formula C7H8N4O2S It is a derivative of benzimidazole, a bicyclic compound that consists of a benzene ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, 1H-benzimidazol-2-yl-(9CI) typically involves the reaction of 2-aminobenzimidazole with sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the chlorosulfonation of benzoic acid to obtain 3-(chlorosulfonyl)-benzoic acid, which is then reacted with different amine derivatives to produce various sulfonamide analogues. These analogues are subsequently reacted with sulfamoyl chloride to yield Sulfamide, 1H-benzimidazol-2-yl-(9CI) .
Industrial Production Methods
Industrial production of Sulfamide, 1H-benzimidazol-2-yl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamide, 1H-benzimidazol-2-yl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Sulfamoyl Chloride: Used in the initial synthesis of the compound.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate specific reactions, such as acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while nucleophilic substitution can yield various sulfonamide derivatives.
Applications De Recherche Scientifique
Sulfamide, 1H-benzimidazol-2-yl-(9CI) has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an allosteric activator of human glucokinase, which has significant implications for the treatment of type-2 diabetes.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Sulfamide, 1H-benzimidazol-2-yl-(9CI) involves its interaction with specific molecular targets. For example, as an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions with key residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Sulfamide, 1H-benzimidazol-2-yl-(9CI) can be compared with other benzimidazole derivatives:
N-Benzimidazol-2yl Benzamide: Another benzimidazole derivative studied for its potential as a glucokinase activator.
Benzimidazole N-Oxides: Formed through oxidation reactions, these compounds have different chemical properties and applications.
Sulfonamide Derivatives:
Propriétés
Numéro CAS |
136810-64-5 |
|---|---|
Formule moléculaire |
C7H8N4O2S |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
2-(sulfamoylamino)-1H-benzimidazole |
InChI |
InChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11) |
Clé InChI |
NKQWCGUPZOXEBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
Synonymes |
Sulfamide, 1H-benzimidazol-2-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)












